Predicted pKa Comparison: 5-Bromo vs. Unsubstituted and 5-Methyl Analogs
The predicted acid dissociation constant (pKa) of 5-bromo-1,8-naphthyridin-2(1H)-one is 9.93±0.20, indicating a lower acidity compared to the unsubstituted 1,8-naphthyridin-2(1H)-one (pKa 8.91±0.20) and the 5-methyl analog (pKa 11.06±0.20) [1]. This intermediate pKa value influences ionization state at physiological pH and may affect solubility and membrane permeability.
| Evidence Dimension | pKa (Predicted) |
|---|---|
| Target Compound Data | 9.93 ± 0.20 |
| Comparator Or Baseline | 1,8-naphthyridin-2(1H)-one: 8.91 ± 0.20; 5-methyl-1,8-naphthyridin-2(1H)-one: 11.06 ± 0.20 |
| Quantified Difference | 5-bromo is +1.02 units less acidic than unsubstituted; -1.13 units more acidic than 5-methyl |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
pKa determines ionization state at physiological pH, impacting solubility, permeability, and ultimately bioavailability in drug development.
- [1] Kuujia. Cas no 1260667-03-5 (5-Bromo-1,8-naphthyridin-2(1H)-one). Retrieved from https://www.kuujia.com. View Source
